molecular formula C11H22N2O4 B14685375 2-Butyl-2-methyl-1,3-propanediol carbamate methylcarbamate CAS No. 25385-00-6

2-Butyl-2-methyl-1,3-propanediol carbamate methylcarbamate

Cat. No.: B14685375
CAS No.: 25385-00-6
M. Wt: 246.30 g/mol
InChI Key: PKPLURVGDLZTTR-UHFFFAOYSA-N
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Description

2-Butyl-2-methyl-1,3-propanediol carbamate methylcarbamate is a chemical compound with the molecular formula C_8H_18O_2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbamate group, making it a versatile molecule for different chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-2-methyl-1,3-propanediol carbamate methylcarbamate typically involves the reaction of 2-Butyl-2-methyl-1,3-propanediol with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate group. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-2-methyl-1,3-propanediol carbamate methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-Butyl-2-methyl-1,3-propanediol carbamate methylcarbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butyl-2-methyl-1,3-propanediol carbamate methylcarbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-propyl-1,3-propanediol
  • 2-Methyl-2-sec-butyl-1,3-propanediol dicarbamate
  • 2-Butyl-2-ethyl-1,3-propanediol

Uniqueness

2-Butyl-2-methyl-1,3-propanediol carbamate methylcarbamate is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

25385-00-6

Molecular Formula

C11H22N2O4

Molecular Weight

246.30 g/mol

IUPAC Name

[2-(carbamoyloxymethyl)-2-methylhexyl] N-methylcarbamate

InChI

InChI=1S/C11H22N2O4/c1-4-5-6-11(2,7-16-9(12)14)8-17-10(15)13-3/h4-8H2,1-3H3,(H2,12,14)(H,13,15)

InChI Key

PKPLURVGDLZTTR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(COC(=O)N)COC(=O)NC

Origin of Product

United States

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